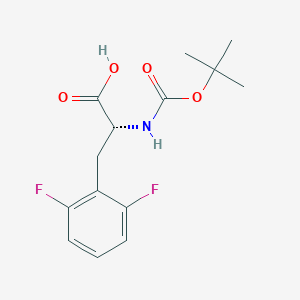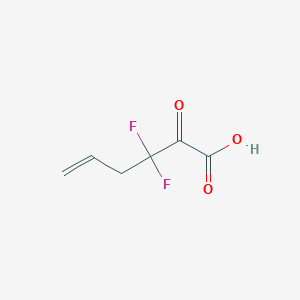
2-(tert-butoxycarbonylamino)-4-bromobutanoic acid methyl ester
Übersicht
Beschreibung
2-(tert-Butoxycarbonylamino)-4-bromobutanoic acid methyl ester is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a bromine atom, and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxycarbonylamino)-4-bromobutanoic acid methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butoxycarbonylamino)-4-bromobutanoic acid methyl ester undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Substitution: Formation of substituted butanoic acid derivatives.
Deprotection: Formation of the free amino acid derivative.
Hydrolysis: Formation of the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butoxycarbonylamino)-4-bromobutanoic acid methyl ester is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of peptides and other biologically active molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of amino acid derivatives and peptide-based drugs.
Biological Studies: The compound is used in the study of enzyme-substrate interactions and protein modifications.
Wirkmechanismus
The mechanism of action of 2-(tert-butoxycarbonylamino)-4-bromobutanoic acid methyl ester involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(tert-Butoxycarbonylamino)-4-chlorobutanoic acid methyl ester
- 2-(tert-Butoxycarbonylamino)-4-iodobutanoic acid methyl ester
- 2-(tert-Butoxycarbonylamino)-4-fluorobutanoic acid methyl ester
Uniqueness
2-(tert-Butoxycarbonylamino)-4-bromobutanoic acid methyl ester is unique due to the presence of the bromine atom, which can undergo specific substitution reactions that are not possible with other halogens. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
methyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWPBNACYMMIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine](/img/structure/B3245310.png)
![Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate](/img/structure/B3245316.png)





![4,6-Methano-1,3,2-benzodioxaborole-2-hexanoic acid, epsilon-chloro-beta-[[(1,1-dimethylethyl)dimethylsilyl]oxy]hexahydro-3a,5,5-trimethyl-, 1,1-dimethylethyl ester, (betaS,epsilonS,3aS,4S,6S,7aR)-](/img/structure/B3245377.png)


